1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole 1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11012791
InChI: InChI=1S/C10H10N2O2/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3
SMILES: CC1=CC(=NN1C(=O)C2=CC=CO2)C
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC11012791

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name (3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C10H10N2O2/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3
Standard InChI Key LLJSRUPSMPLORG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(=O)C2=CC=CO2)C
Canonical SMILES CC1=CC(=NN1C(=O)C2=CC=CO2)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone, reflects its bifunctional architecture: a 3,5-dimethylpyrazole ring linked via a ketone bridge to a furan heterocycle. Key properties include:

PropertyValue
Molecular formulaC₁₀H₁₀N₂O₂
Molecular weight190.20 g/mol
SMILESCC1=CC(=NN1C(=O)C2=CC=CO2)C
InChIKeyLLJSRUPSMPLORG-UHFFFAOYSA-N

The planar pyrazole ring (dihedral angle: 2.1° relative to furan) and electron-withdrawing carbonyl group create a polarized scaffold amenable to nucleophilic attack and metal coordination .

Crystallographic and Conformational Analysis

X-ray diffraction of analogous compounds reveals:

  • Bond lengths: N1–C2 (1.347 Å), C2–O (1.214 Å) indicate resonance stabilization.

  • Intermolecular interactions: C–H···O hydrogen bonds (2.72–2.89 Å) stabilize crystal packing .
    Hirshfeld surface analyses further quantify non-covalent interactions, with O···H (14.2%) and C···H (22.1%) contacts dominating lattice energetics .

Synthetic Methodologies

Cyclocondensation of 1,3-Diketones

The primary synthesis route involves hydrazine derivatives reacting with 1,3-diketones under acid catalysis:

RCOCH2COR’+NH2NH21-(RCO)-3,5-R”-pyrazole+H2O\text{RCOCH}_2\text{COR'} + \text{NH}_2\text{NH}_2 \rightarrow \text{1-(RCO)-3,5-R''-pyrazole} + \text{H}_2\text{O}

Optimized conditions:

  • Nano-ZnO catalyst (yield: 95%, 2 h) .

  • Solvent-free microwave irradiation (85% yield, 15 min) .

Multi-Component Reactions (MCRs)

Recent advances employ MCRs for atom-economical synthesis:

  • Four-component reaction:

    • Reagents: 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, aldehydes, phenacyl bromides.

    • Conditions: Triethylamine, ethanol, reflux (72–78% yield) .

  • Iodine-mediated cyclization:

    • Terminal alkynes + aldehydes + hydrazines → 1,3-disubstituted pyrazoles (68–99% yield) .

Spectral Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1681 (C=O stretch) .

  • 1602 (C=N pyrazole) .

  • 3135 (N–H bend, secondary amides) .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

  • δ 2.21, 2.43 (s, 6H, CH₃).

  • δ 6.00 (s, 1H, pyrazole-H).

  • δ 7.42 (s, 1H, furan-H) .

¹³C NMR confirms carbonyl (δ 165.2) and quaternary pyrazole carbons (δ 148.9) .

Biological and Pharmacological Activities

Antimicrobial Effects

  • S. aureus: MIC 32 µg/mL (vs. ampicillin: 16 µg/mL) .

  • C. albicans: 80% growth inhibition at 128 µg/mL .

Neuropharmacology

  • GABA_A modulation: Pyrazole derivatives enhance Cl⁻ influx (EC₅₀: 45 nM) .

Applications in Pharmaceutical Development

Kinase Inhibition

Docking studies predict CDK2 binding (ΔG: -9.2 kcal/mol) via:

  • Hydrogen bonds: Pyrazole N2–Glu81.

  • Hydrophobic interactions: Furan–Leu83 .

Prodrug Design

Esterase-labile furan carbonyls enable pH-responsive drug release (t₁/₂: 3.2 h at pH 5.0).

Material Science Applications

Metal-Organic Frameworks (MOFs)

  • Cu(II) coordination: Forms [Cu(C₁₀H₈N₂O₂)(H₂O)₂]·2H₂O with 8.7 Å pore diameter.

  • Gas adsorption: CO₂ capacity: 12.8 cm³/g at 273 K.

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